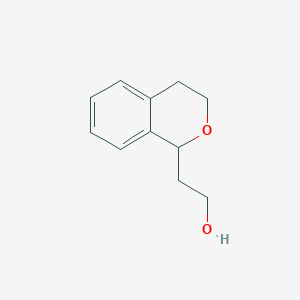

(S)-2-(Isochroman-1-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(3,4-dihydro-1H-isochromen-1-yl)ethanol |

InChI |

InChI=1S/C11H14O2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11-12H,5-8H2 |

InChI Key |

JXIIBWMBZVKXBX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 Isochroman 1 Yl Ethanol and Its Chiral Derivatives

Enantioselective Synthesis Strategies for Chiral Isochroman-1-yl Systems

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules. For isochroman-1-yl systems, several strategies have been developed that rely on asymmetric catalysis, the temporary incorporation of chiral auxiliaries, and the stereoselective transformation of existing chiral molecules.

Asymmetric Catalysis in Isochroman (B46142) Ring Formation

Asymmetric catalysis offers an efficient route to chiral isochromans by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. Various catalytic systems have been successfully employed.

One notable biomimetic approach utilizes a dual Au(I)/chiral Sc(III) bimetallic catalytic system. wikipedia.org This method facilitates an asymmetric hetero-Diels-Alder reaction between an in-situ generated isochromene and an ortho-quinonemethide. This cascade reaction produces a diverse range of tetracyclic isochroman frameworks in good yields and with excellent stereoselectivity, achieving up to 95% enantiomeric excess (ee). wikipedia.org The steric hindrance between the isochromene and the bulky t-Bu group of the Sc(III)/N,N'-dioxide complex is credited for the high degree of enantioselectivity. wikipedia.org

Another strategy combines oxidative aminocatalysis with gold catalysis to prepare chiral α-quaternary isochromanes. uwindsor.ca This method transforms α-branched aldehydes and propargylic alcohols into α-quaternary ethers with excellent optical purities (greater than 90% ee). A subsequent gold(I)-catalyzed intramolecular hydroarylation affords the isochroman products while retaining the stereochemistry of the quaternary center. uwindsor.ca

Furthermore, rhodium-catalyzed C–H insertion reactions have been developed for the enantioselective synthesis of isochromans. Using donor/donor carbenes and a chiral rhodium catalyst, Rh₂(R-PTAD)₄, a variety of isochroman derivatives can be synthesized in good yields with outstanding diastereoselectivity and enantioselectivity. researchgate.net This method is significant as it avoids the Stevens rearrangement, a common side reaction that can plague the formation of six-membered rings containing heteroatoms. researchgate.net

| Catalytic System | Reaction Type | Substrates | Key Features | Enantioselectivity (ee) |

| Au(I)/chiral Sc(III) | Asymmetric Hetero-Diels-Alder | α-Propargyl benzyl (B1604629) alcohols, 2-(Hydroxymethyl) phenols | Biomimetic, cascade reaction, in-situ generation of intermediates | Up to 95% |

| Oxidative Aminocatalysis / Au(I) | Oxidative Umpolung / Intramolecular Hydroarylation | α-Branched aldehydes, Propargylic alcohols | Forms α-quaternary stereocenters | >90% |

| Rh₂(R-PTAD)₄ | Intramolecular C–H Insertion | Donor/donor carbenes | Avoids Stevens rearrangement | Excellent |

Chiral Auxiliary Approaches for Stereochemical Control

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.orgwilliams.edu This strategy is a powerful tool for asymmetric synthesis, offering predictability and the ability to separate diastereomeric products using standard techniques like chromatography. williams.edu

Well-known chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine, have been widely applied in asymmetric alkylations and aldol (B89426) reactions. wikipedia.orgnih.gov For instance, N-acyloxazolidinones can be selectively enolized to form Z-enolates, which then react with electrophiles in a highly diastereoselective manner, controlled by the steric influence of the auxiliary's substituents. wikipedia.orgwilliams.edu Similarly, amides derived from pseudoephedrine can be deprotonated and alkylated with high facial selectivity. nih.gov

While specific examples detailing the use of chiral auxiliaries for the synthesis of the parent (S)-2-(isochroman-1-yl)ethanol are not prevalent, the principle can be applied to key bond-forming steps in its synthesis. A conceptual approach would involve attaching a chiral auxiliary to a precursor molecule, for example, a derivative of 2-phenylethanol (B73330) or an aldehyde. This would be followed by a diastereoselective cyclization, such as an oxa-Pictet-Spengler reaction, where the auxiliary directs the approach of the electrophile. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched isochroman. The diastereoselectivity of the Pictet-Spengler reaction, an analogous transformation for tetrahydroisoquinolines, has been successfully controlled using chiral auxiliaries attached to the nitrogen atom. wikipedia.org

| Chiral Auxiliary Type | Common Application | Mechanism of Control | Removability |

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms a rigid chelated intermediate, directing electrophile attack. koreascience.kr | Hydrolysis or reduction. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Forms a stable chelate with the enolate, blocking one face from electrophilic attack. nih.gov | Acidic or basic hydrolysis. nih.gov |

| Camphorsultam | Various C-C bond formations | Steric hindrance directs the approach of the reagent. | Hydrolysis. wikipedia.org |

Stereoselective Transformations of Precursor Molecules

This strategy involves utilizing a pre-existing chiral center in a starting material to direct the formation of new stereocenters. The initial chirality can be sourced from the "chiral pool" or installed using other asymmetric methods.

A chemoenzymatic approach has been successfully used to synthesize enantiomerically pure syn-configured 1-aryl-3-methylisochroman derivatives. This two-step process begins with an asymmetric biocatalytic reduction of a ketone precursor, employing enantiocomplementary alcohol dehydrogenases to produce the desired (S) or (R) enantiomer of an arylpropanol with high conversion and enantiomeric excess (>99% ee). This chiral alcohol then undergoes a diastereoselective oxa-Pictet-Spengler reaction to form the isochroman ring, yielding predominantly the syn diastereomer.

In the synthesis of more complex structures, such as axially chiral bis-isochromans, stereoselective transformations of precursors play a key role. For example, the synthesis of 5,5'-linked heterodimeric bis-isochromans was achieved through a diastereoselective Suzuki–Miyaura biaryl coupling of two optically active 1-arylpropan-2-ol derivatives. nih.gov The chirality present in these precursors influences the stereochemical outcome of the coupling reaction to create a stereogenic biaryl axis. This is followed by two oxa-Pictet-Spengler cyclizations to complete the bis-isochroman skeleton. nih.govthieme-connect.de

Key Cyclization Reactions for Isochroman Scaffold Construction

The formation of the dihydropyran ring fused to the benzene (B151609) core is the defining step in isochroman synthesis. Several powerful cyclization reactions have been established for this purpose.

Oxa-Pictet-Spengler Reaction and its Variants

The oxa-Pictet-Spengler reaction is a cornerstone of isochroman synthesis. libretexts.org It involves the acid-catalyzed condensation of a β-arylethanol with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to close the ring. rsc.org This reaction is the oxygen analog of the well-known Pictet-Spengler reaction used for tetrahydroisoquinoline synthesis. rsc.org

The versatility of this reaction allows for the synthesis of a wide range of substituted isochromans. libretexts.org For example, reacting a β-phenylethanol with different aldehydes allows for the introduction of various substituents at the C-1 position of the isochroman ring. The reaction is typically promoted by Brønsted or Lewis acids. Efficient catalysis has been demonstrated with reagents such as trimethylsilyl (B98337) triflate (TMSOTf) and zeolites, the latter offering a simple, inexpensive, and environmentally friendly option. wikipedia.orgrsc.org

Recent advancements have expanded the scope of the oxa-Pictet-Spengler reaction. One significant variant uses epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). amanote.com In this method, the epoxide undergoes a Meinwald rearrangement in HFIP to generate an otherwise unstable aldehyde in situ. This transient aldehyde then readily participates in the oxa-Pictet-Spengler cyclization with a phenyl ethanol (B145695) nucleophile at room temperature. This approach broadens the diversity of accessible isochromans, allowing for the incorporation of functionalities like ketones and aliphatic aldehydes. amanote.com

Intramolecular Cyclization Methods (e.g., Heck, Radical, Ring-Closing Metathesis)

Besides the oxa-Pictet-Spengler reaction, other intramolecular cyclization strategies provide powerful entries to the isochroman scaffold.

Intramolecular Heck Reaction (IMHR): This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene within the same molecule. wikipedia.org It is a reliable method for constructing various ring sizes, including the six-membered ring of the isochroman system. wikipedia.org A typical precursor for isochroman synthesis via IMHR would be an ortho-halophenyl derivative tethered to an allylic ether. The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Importantly, the use of chiral phosphine (B1218219) ligands, such as BINAP, allows for asymmetric versions of the IMHR, enabling the enantioselective construction of tertiary or quaternary stereocenters at the C-1 position. wikipedia.orgchim.it

Intramolecular Radical Cyclization: Free-radical cyclizations offer a complementary approach that proceeds under mild, neutral conditions. thieme-connect.de For isochroman synthesis, a 6-exo cyclization of an oxygen-centered radical onto a vinyl group or an aryl radical onto an oxygen-containing tether can be envisioned. For instance, a radical generated at the benzylic position of a suitable precursor could add to a tethered alkene to form the six-membered ring. Transition metals such as manganese(III) acetate (B1210297) or copper salts can be used to mediate these oxidative free-radical cyclizations. thieme-connect.de The stereochemical outcome of these reactions can often be predicted and controlled based on transition state models. thieme-connect.de

Ring-Closing Metathesis (RCM): RCM has become a prominent tool for the formation of cyclic alkenes, including oxygen-containing heterocycles. uwindsor.cautc.edu The reaction uses ruthenium-based catalysts, such as the Grubbs catalysts, to facilitate the intramolecular metathesis of a diene precursor. koreascience.kr To construct an isochroman-related scaffold, a precursor containing an ortho-vinylphenyl group tethered to an allylic ether could be employed. The RCM reaction would form a dihydropyran ring fused to the aromatic system, which could then be hydrogenated to the saturated isochroman ring. RCM is valued for its high functional group tolerance and its effectiveness in forming medium to large rings. uwindsor.cautc.edu

| Cyclization Method | Catalyst/Reagent | Precursor Type | Key Features |

| Intramolecular Heck Reaction | Pd(0) catalyst (e.g., with BINAP for asymmetric version) | ortho-Haloaryl allylic ether | Can create chiral centers; tolerant of various functional groups. wikipedia.orgchim.it |

| Intramolecular Radical Cyclization | Radical initiator (e.g., AIBN) or transition metal (e.g., Mn(OAc)₃) | Precursor with radical precursor and alkene/arene moiety | Mild, neutral conditions; good for sterically hindered centers. thieme-connect.de |

| Ring-Closing Metathesis | Ruthenium catalysts (e.g., Grubbs catalyst) | Diene (e.g., ortho-vinylphenyl allylic ether) | Forms a cyclic alkene; excellent functional group tolerance. rsc.orgutc.edu |

Catalytic Systems and Reagents for Isochroman Synthesis

The asymmetric synthesis of the isochroman scaffold, the core of this compound, has been significantly advanced through the development of sophisticated catalytic systems. These methodologies, employing transition metals, organocatalysts, and stereoselective reducing agents, provide precise control over the formation of the chiral center at the C1 position.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Iridium)

Transition metal catalysis offers powerful tools for constructing and functionalizing the isochroman ring with high levels of stereocontrol. Palladium and iridium catalysts are particularly prominent in these transformations.

Palladium-catalyzed reactions are instrumental in forming key carbon-carbon and carbon-heteroatom bonds necessary for building the isochroman framework. rsc.org These catalysts are renowned for their efficiency in cross-coupling reactions, which can be adapted to synthesize precursors for isochroman synthesis. rsc.org For instance, palladium-catalyzed tandem reactions involving ketone arylation followed by intramolecular cyclization can yield 1-vinyl-1H-isochromene derivatives. nih.gov Furthermore, palladium-catalyzed oxidative kinetic resolution of racemic secondary alcohols presents a viable strategy for obtaining enantioenriched alcohol precursors essential for chiral isochroman synthesis. nih.gov Mechanistic studies reveal that specialized ligands can promote challenging C-H functionalization reactions, opening avenues for direct modifications of the aromatic ring of the isochroman system. rsc.org

Iridium-catalyzed reactions have emerged as a premier method for asymmetric hydrogenation, a key step for setting the stereocenter in chiral alcohols and related structures. rsc.org Chiral iridium-phosphoramidite complexes have been successfully used in the asymmetric hydrogenation of racemic γ-hydroxy γ-lactams to produce chiral γ-lactams with high yield and enantioselectivity (up to 96% ee), demonstrating a powerful analogous strategy for producing chiral hydroxy compounds. nih.gov This approach often proceeds via the hydrogenation of an in situ generated N-acyliminium ion. nih.gov Similarly, iridium complexes with azabicyclo thiazole-phosphine ligands have proven effective in the asymmetric hydrogenation of fluorinated allylic alcohols to furnish chiral 1,2-fluorohydrins in excellent yields and enantioselectivities. rsc.org Beyond hydrogenation, iridium catalysts are also employed in C-H activation, enabling the synthesis of planar chiral materials, a concept applicable to the functionalization of the isochroman's aromatic ring. rsc.org

The following table summarizes representative transition metal-catalyzed reactions relevant to the synthesis of chiral isochroman precursors.

| Catalyst System | Reaction Type | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Iridium-phosphoramidite | Asymmetric Hydrogenation | Racemic γ-hydroxy γ-lactams | Chiral γ-lactams | Up to 96% | nih.gov |

| Iridium-azabicyclo thiazole-phosphine | Asymmetric Hydrogenation | Fluorinated allylic alcohols | Chiral 1,2-fluorohydrins | Excellent | rsc.org |

| Palladium/(-)-Sparteine | Oxidative Kinetic Resolution | Racemic secondary alcohols | Enantioenriched alcohols | Up to 99% | nih.gov |

Organocatalysis and Brønsted Acid Catalysis

Metal-free catalytic systems, including organocatalysis and Brønsted acid catalysis, provide complementary and often more environmentally benign routes to chiral isochromans. researchgate.net

Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. researchgate.net For the isochroman system, a key application is the direct functionalization of the C1 position. Cross-dehydrogenative coupling between isochromans and various nucleophiles can be achieved using nitroxyl (B88944) radical catalysts like AZADOL, which effectively promotes the oxidation of the benzylic ether at the C1 position to form new C-N or C-O bonds. researchgate.net Another strategy involves the oxidation of isochromans using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an organocatalyst, which can then be followed by reactions with Grignard reagents to install substituents at the C1 position. organic-chemistry.org These methods allow for the direct modification of the pre-formed isochroman core.

Brønsted acid catalysis employs chiral proton donors, such as derivatives of phosphoric acid, to control the stereochemical outcome of reactions. nih.gov This strategy is particularly effective in cyclization reactions that form the heterocyclic ring. The oxa-Pictet–Spengler reaction, a cornerstone of isochroman synthesis, can be catalyzed by Brønsted acids to cyclize 2-phenylethanol derivatives with aldehydes, establishing the C1 stereocenter. mdpi.com Chiral phosphoric acids have been shown to catalyze the asymmetric addition of thiols to in situ generated N-acyl ketimines, affording products with high enantioselectivity (up to 98.5:1.5 e.r.), showcasing their utility in controlling stereocenters adjacent to a heteroatom. rsc.orgresearchgate.net In some cases, Brønsted acids are used in cooperative catalysis with transition metals, such as Rh(II), to enable asymmetric intramolecular reactions for building complex isochroman frameworks. researchgate.net

| Catalyst Type | Catalyst Example | Reaction Type | Key Transformation | Enantiomeric Ratio (e.r.) | Reference |

| Organocatalyst | AZADOL | C(sp³)-H Functionalization | Oxidative C-N bond formation at C1 | N/A | researchgate.net |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Asymmetric Thiol Addition | Addition to in situ ketimines | Up to 98.5:1.5 | rsc.orgresearchgate.net |

| Brønsted Acid | p-Toluenesulfonic acid | Isomerization/Cyclization | oxa-Pictet–Spengler reaction | N/A (Diastereoselective) | mdpi.com |

Stereoselective Reduction Methods

A highly effective and direct route to 1-substituted isochromans involves the stereoselective reduction of a ketone precursor followed by cyclization. This strategy hinges on the ability to control the chirality of the resulting secondary alcohol, which then directs the formation of the isochroman ring.

A plausible synthetic pathway begins with alkyl 2-acylphenylacetates. researchgate.net The crucial step is the enantioselective reduction of the keto group in this precursor. A variety of well-established methods can be employed for this transformation. bohrium.com

Borane Reductions with Chiral Catalysts: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane, is a powerful method for reducing prochiral ketones to chiral secondary alcohols with high enantioselectivity.

Chiral Metal Hydride Reagents: Stoichiometric reducing agents like lithium aluminum hydride (LAH) can be modified with chiral ligands. The BINAL-H reagent, a derivative of LAH modified with 1,1′-bi-2-naphthol, is highly effective for the asymmetric reduction of many ketones. bohrium.com

Catalytic Hydrogenation/Hydrosilylation: Transition metal catalysts (e.g., Ruthenium, Iridium) complexed with chiral ligands can catalyze the asymmetric hydrogenation or hydrosilylation of ketones to provide access to enantioenriched secondary alcohols. nih.govbohrium.com

Once the chiral alcohol is formed, cyclization is typically achieved under acidic conditions, often with a catalytic amount of an acid like p-toluenesulfonic acid monohydrate (PTSA), to yield the 1-substituted isochroman. researchgate.net Subsequent reduction of the ester side chain at the C1 position would furnish the target molecule, this compound.

| Reduction Method | Reagent/Catalyst System | Stereochemical Control | Reference |

| Catalytic Borane Reduction | Borane with Chiral Oxazaborolidine (CBS Catalyst) | High enantioselectivity for prochiral ketones | bohrium.com |

| Stoichiometric Hydride Reduction | BINAL-H (Binaphthol-modified aluminum hydride) | High selectivity via chiral reagent control | bohrium.com |

| Catalytic Hydrogenation | Iridium or Ruthenium with chiral ligands | High enantioselectivity via asymmetric catalysis | nih.govbohrium.com |

Synthetic Routes to Isochroman Derivatives and Analogues

Beyond the synthesis of the core structure, methodologies for the derivatization of the isochroman scaffold are critical for creating structural diversity and exploring structure-activity relationships. These routes include the functionalization of the existing core and the assembly of more complex dimeric structures.

Functionalization of the Isochroman Core and its Peripheral Positions

Direct functionalization of the pre-formed isochroman ring, particularly at the chemically labile C1 position, is an efficient strategy for generating derivatives. The benzylic ether at C1 is susceptible to oxidation, creating an intermediate that can be trapped by various nucleophiles.

One approach utilizes an organocatalytic C(sp³)-H bond functionalization. researchgate.net In the presence of a nitroxyl radical catalyst such as AZADOL, isochroman can undergo oxidative coupling with nucleophiles like sulfonamides to achieve C-N bond formation directly at the C1 position under ambient conditions. researchgate.net A similar strategy involves oxidation with [bis(trifluoroacetoxy)iodo]benzene (B57053) and a catalytic amount of DDQ, followed by the addition of Grignard reagents to yield 1-substituted isochroman derivatives. organic-chemistry.org These methods provide direct access to C1-functionalized isochromans from the parent ring system. While these examples focus on C-N and C-C bond formation, the principle can be extended to introduce other functionalities, including precursors to the ethanol side chain.

Construction of Stereoisomeric Isochroman Dimers and Hybrid Scaffolds

The construction of molecules containing multiple isochroman units, such as dimers, leads to complex scaffolds with unique three-dimensional structures and potential for enhanced biological activity. A highly stereoselective synthesis of axially chiral 5,5′-linked bis-1-arylisochromans has been developed, showcasing a powerful strategy for building these complex architectures. mdpi.com

The synthesis begins with a diastereoselective Suzuki–Miyaura biaryl coupling of two optically active 1-arylpropan-2-ol derivatives to create the central biaryl linkage, which introduces axial chirality. mdpi.com This is followed by a double oxa-Pictet–Spengler cyclization with an aldehyde. This key step constructs the two isochroman rings simultaneously. The reaction with 4-bromobenzaldehyde, for example, yields four stereoisomeric bis-isochroman products, with the cis,cis isomer being the major product, which can be isolated by column chromatography. mdpi.com The stereoisomeric products can be separated using chiral preparative HPLC, and their absolute configurations can be determined through a combination of vibrational circular dichroism (VCD), NMR, and single-crystal X-ray diffraction analysis. mdpi.com This methodology provides a robust route to stereochemically complex isochroman dimers.

Methodological Studies and Optimization in Isochroman Synthesis

The isochroman scaffold is a privileged structural motif found in a wide array of bioactive natural products and synthetic pharmaceutical compounds. mostwiedzy.plresearchgate.netresearchgate.net Consequently, the development of stereoselective methods to access chiral isochroman derivatives, such as this compound, is of significant interest in synthetic organic chemistry. mostwiedzy.pl Methodological studies have focused on optimizing reaction conditions and developing novel catalytic systems to achieve high yields and stereoselectivities. These efforts primarily involve transition-metal catalysis and organocatalysis to construct the chiral isochroman core. researchgate.net

A significant breakthrough in the enantioselective synthesis of isochromans involves the C–H insertion of donor/donor carbenes, catalyzed by chiral rhodium complexes. nih.govresearchgate.net Researchers have demonstrated that using a Rh₂(R-PTAD)₄ catalyst enables the synthesis of a variety of isochroman substrates in good yields with excellent diastereo- and enantioselectivity. nih.govsemanticscholar.orgrsc.org A key advantage of this method is the use of less electrophilic donor/donor carbenes, which effectively suppresses the competing Stevens rearrangement, a common side reaction that plagues insertions forming six-membered rings with heteroatoms. nih.govresearchgate.netsemanticscholar.org This methodology has proven effective for a range of substrates, including those with allylic and propargylic ethers, without the formation of rearrangement byproducts. researchgate.net The optimization of this process revealed that reducing the reaction temperature prior to catalyst addition resulted in a cleaner reaction mixture. semanticscholar.org

| Entry | Substrate | Yield (%) | d.r. | ee (%) |

| 1 | Phenyl-substituted | 85 | >20:1 | 98 |

| 2 | Naphthyl-substituted | 82 | >20:1 | 98 |

| 3 | Thienyl-substituted | 75 | >20:1 | 96 |

| 4 | Pyridyl-substituted | 71 | >20:1 | 96 |

| 5 | Allyl ether-substituted | 91 | >20:1 | 98 |

| 6 | Propargyl ether-substituted | 81 | >20:1 | 97 |

| Table 1: Enantioselective synthesis of isochromans via Rhodium-catalyzed C-H insertion. Data sourced from research findings on donor/donor carbenes. nih.govresearchgate.net |

Another powerful strategy for constructing chiral isochroman frameworks is the oxa-Pictet-Spengler reaction. nih.govresearchgate.net Optimization studies for this reaction have explored various Lewis acids to control diastereoselectivity. nih.gov For instance, in the synthesis of precursors for frenolicin (B1242855) B, Cu(OTf)₂ was identified as the optimal Lewis acid for favoring the α-configured product, achieving good yields and high diastereoselectivity. nih.gov Further refinement of the reaction conditions, including solvent and reaction time, led to slight improvements in both yield and diastereomeric ratio. nih.gov This highlights the critical role of catalyst and condition screening in achieving desired stereochemical outcomes.

| Entry | Lewis Acid (50 mol%) | Solvent | Yield (%) | d.r. (α:β) |

| 1 | Sc(OTf)₃ | CH₂Cl₂ | 78 | 89:11 |

| 2 | Cu(OTf)₂ | CH₂Cl₂ | 85 | 92:8 |

| 3 | Yb(OTf)₃ | CH₂Cl₂ | 75 | 88:12 |

| 4 | InCl₃ | CH₂Cl₂ | 72 | 85:15 |

| 5 | Cu(OTf)₂ | Toluene | 82 | 91:9 |

| 6 | Cu(OTf)₂ | CH₃CN | 80 | 90:10 |

| Table 2: Optimization of the Lewis Acid-catalyzed oxa-Pictet-Spengler reaction. Data adapted from studies on the synthesis of benzoisochroman precursors. nih.gov |

Cascade reactions represent an efficient approach to building molecular complexity rapidly. In the context of isochroman synthesis, an asymmetric cascade involving the trapping of carboxylic oxonium ylides has been developed for isochromanone derivatives. rsc.orgresearchgate.net This method utilizes a dual catalytic system, combining an achiral dirhodium salt with a chiral N,N'-dioxide–metal complex. rsc.orgresearchgate.netrsc.org Optimization of this reaction involved screening various metal salts and chiral ligands. researchgate.net The combination of Sc(OTf)₃ with a specific chiral N,N'-dioxide ligand (L-PiPh) was found to provide the best balance of reactivity and enantioselectivity, effectively bypassing competitive side reactions. rsc.org This approach yields benzo-fused δ-lactones with adjacent quaternary stereocenters in good to excellent enantioselectivity. rsc.orgresearchgate.net

| Entry | Metal Salt | Ligand | Yield (%) | ee (%) |

| 1 | Sc(OTf)₃ | L-PrPh | 34 | 6 |

| 2 | Sc(OTf)₃ | L-PiPh | 40 | 66 |

| 3 | Sc(OTf)₃ | L-PiMe₂ | 25 | 8 |

| 4 | Mg(OTf)₂ | L-PiPh | <10 | - |

| 5 | Fe(OTf)₂ | L-PiPh | 25 | 45 |

| 6 | In(OTf)₃ | L-PiPh | 38 | 58 |

| Table 3: Optimization of the dual-catalytic cascade reaction for isochromanone synthesis. Data sourced from studies on trapping carboxylic oxonium ylides. researchgate.netrsc.org |

Other innovative methodologies include the catalytic asymmetric hydrogenation of isochromenylium (B1241065) derivatives generated in-situ. researchgate.net This tandem catalysis, using a binary system of Cu(OTf)₂ and a chiral cationic ruthenium-diamine complex, produces chiral 1H-isochromenes with high yields and excellent enantioselectivity, which can then be easily converted to the corresponding isochroman derivatives. researchgate.net Furthermore, catalyst-free diastereoselective halo-cycloacetalization of olefinic aldehydes provides a mild and efficient route to isochroman derivatives. scilit.comresearchgate.net These diverse and continuously optimized synthetic strategies underscore the importance of the isochroman core and provide a robust toolbox for the synthesis of complex chiral molecules like this compound.

Investigations into Biological Activities of Isochroman Based Compounds Excluding Clinical Outcomes

Mechanistic Studies of Bioactivity in Cellular and Biochemical Systems

Isochroman-based compounds have been the subject of numerous studies to determine their antioxidant capabilities, primarily focusing on their ability to scavenge free radicals. The antioxidant properties of these compounds are often attributed to their polyphenolic structures. tandfonline.com

Research into isochroman (B46142) derivatives of hydroxytyrosol (B1673988) demonstrated their potential as significant bioactive compounds. nih.gov Their antioxidant capacity was evaluated in different environments, including bulk oils and brain homogenates, using assays such as the Ferric Reducing Antioxidant Power (FRAP), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and Oxygen Radical Absorbance Capacity (ORAC) tests. nih.govresearchgate.net Findings indicated that the presence of free o-diphenolic groups was a positive determinant for antioxidant activity in oils. nih.gov In contrast, the reducing and radical-scavenging activities were linked to the number of free hydroxyl moieties on the molecule. nih.gov These hydroxytyrosol-isochromans were found to have greater antioxidant activity than the well-known antioxidants BHT and α-tocopherol. nih.govresearchgate.net

Further studies on newly synthesized hydroxy-1-aryl-isochromans compared derivatives with varying numbers of hydroxyl groups. tandfonline.com Using the stable artificial radical DPPH (1,1-diphenyl-2-picrylhydrazyl), researchers found that the scavenging ability was directly related to the degree of hydroxylation. tandfonline.com The compound with four phenolic OH groups (ISO-4) was a superior scavenger compared to the natural compound with three (ISO-3) and a derivative with two (ISO-2), while the fully methoxylated version (ISO-0) was inactive. tandfonline.com Similar results were observed for scavenging superoxide (B77818) radicals and peroxynitrite. tandfonline.com

A study on isochroman-derived atropo-diastereomeric dimers isolated from the marine fungus Penicillium steckii also highlighted their antioxidant potential. nih.gov Penicisteckin H and another known compound exhibited potent radical scavenging activity against DPPH. nih.gov

| Compound | Assay | Scavenging Capacity (EC50 or IC50) | Source |

|---|---|---|---|

| ISO-4 (four OH groups) | DPPH Radical | 10.3 µM | tandfonline.com |

| ISO-3 (natural, three OH groups) | DPPH Radical | 22.4 µM | tandfonline.com |

| ISO-2 (two OH groups) | DPPH Radical | 25.1 µM | tandfonline.com |

| ISO-4 (four OH groups) | Superoxide Radical | 34.3 µM | tandfonline.com |

| ISO-3 (natural, three OH groups) | Superoxide Radical | 84.0 µM | tandfonline.com |

| ISO-2 (two OH groups) | Superoxide Radical | 91.8 µM | tandfonline.com |

| Penicisteckin H (dimer) | DPPH Radical | 10.76 µg/mL | nih.gov |

The isochroman scaffold is a key feature in molecules that exhibit inhibitory effects on various enzymes. Isocoumarins, which are isomeric to coumarins, have been investigated as inhibitors of human carbonic anhydrase (CA) isoforms. nih.gov While they showed no inhibitory activity against hCA I and II, several derivatives were effective against the tumor-associated isoforms hCA IX and XII, with inhibition constants (Ki) in the low micromolar range. nih.gov The proposed mechanism suggests that the isocoumarin's lactone ring is hydrolyzed by the enzyme, forming 2-carboxy-phenylacetic aldehydes which then act as the inhibitor. nih.gov

In the context of inflammation, isochroman derivatives have been shown to target cyclooxygenase (COX) enzymes. The compound 1-phenyl-6,7-dihydroxy-isochroman (L137) was found to inhibit the COX activity of COX-2 in lipopolysaccharide (LPS)-primed human monocytes. cambridge.org Similarly, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) suppressed the production of COX-2 in LPS-stimulated RAW264.7 and BV2 cells. nih.gov

Furthermore, a novel compound isolated from the endophytic bacterium Bacillus amyloliquefaciens RWL-1, which contains an isochroman core, demonstrated significant inhibition of α-glucosidase and urease. mdpi.com

| Compound Class/Name | Target Enzyme | Inhibition (Ki or IC50) | Source |

|---|---|---|---|

| Isocoumarin Derivatives | hCA IX | 2.7–78.9 µM | nih.gov |

| Isocoumarin Derivatives | hCA XII | 1.2–66.5 µM | nih.gov |

| (S)-2-hydroxy-N-((S)-1-((S)-8-hydroxy-1-oxoisochroman-3-yl)-3-methylbutyl)-2-((S)-5-oxo-2,5-dihydrofuran-2-yl)acetamide | α-Glucosidase | 52.98 ± 0.8% inhibition at 100 µg/mL | mdpi.com |

| (S)-2-hydroxy-N-((S)-1-((S)-8-hydroxy-1-oxoisochroman-3-yl)-3-methylbutyl)-2-((S)-5-oxo-2,5-dihydrofuran-2-yl)acetamide | Urease | IC50 = 97.52 µg/mL | mdpi.com |

Isochroman derivatives have been synthesized and evaluated as ligands for various receptors. Certain conformationally restrained isochroman analogs of norepinephrine (B1679862) and isoproterenol (B85558) were assessed for their adrenergic properties through radioligand binding assays. nih.gov These 1-(aminomethyl)-dihydroxyisochromans were studied for their interaction with α1, α2, β1, and β2 adrenoceptors. nih.gov

In a different study, hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP) and an arylpiperazine moiety were designed as novel α1-adrenergic receptor antagonists. nih.gov Biological evaluations confirmed that several of these hybrid compounds possessed potent α1-adrenergic receptor antagonistic activity. nih.gov

The isochroman ring has also been incorporated into analogs designed to target Retinoid-X-Receptors (RXRs). mdpi.com An isochroman analog of CD3254 and several isochroman-analogs of NEt-TMN were found to be potent RXR-selective agonists, even more so than the established drug Bexarotene. mdpi.com These nuclear receptors are ligand-dependent transcription factors, and binding of a ligand to the receptor's ligand-binding domain (LBD) initiates a conformational change that modulates gene transcription. mdpi.com

The anti-inflammatory effects of isochroman compounds are mediated through the modulation of key signaling pathways. The compound 1-phenyl-6,7-dihydroxy-isochroman (L137) was shown to suppress the production of pro-inflammatory mediators, such as prostanoids and TNF-α, in LPS-stimulated human monocytes. cambridge.org This effect is achieved, at least in part, by suppressing the activation of Nuclear Factor-kappa B (NF-κB), which in turn leads to the downregulation of COX-2 synthesis. cambridge.orgbohrium.com

Similarly, the fungal metabolite 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) was found to inhibit inflammatory responses in LPS-stimulated macrophage (RAW264.7) and microglia (BV2) cells. nih.gov DMHM suppressed the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), inducible NO synthase (iNOS), and COX-2. nih.gov It also decreased the mRNA expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-6. nih.gov The underlying mechanisms for these effects involve the suppression of both the NF-κB and the c-Jun N-terminal kinase (JNK) MAPK pathways. nih.gov Furthermore, the anti-inflammatory action of DMHM was linked to its ability to induce heme oxygenase-1 (HO-1) expression by activating the nuclear factor erythroid 2-like 2 (Nrf2) pathway. nih.gov

A range of isochroman derivatives have demonstrated notable antimicrobial activity against various pathogens. ontosight.airesearchgate.net In one study, newly synthesized spiro[benzo[c]pyran-3(4H), 1′-cyclohexane]-1-ones were screened against twelve different microorganisms. researchgate.net The parent spiro acid was active against all tested bacterial strains, showing a minimum inhibitory concentration (MIC) of ≥ 20 μg/ml against Bacillus subtilis and Proteus vulgaris. researchgate.net

Other research focused on diastereomeric cis/trans-3-aryl(heteroaryl)-3,4-dihydroisocoumarin-4-carboxylic acids found that Staphylococcus aureus and Aspergillus niger were the most sensitive strains. researchgate.net A pair of isochroman-derived atropo-diastereomeric dimers, penicisteckins G and H, isolated from a marine fungus, showed moderate antibacterial activity against several pathogenic strains, with particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Micrococcus luteus, both showing an MIC value of 4.0 μg/mL. nih.gov

Additionally, isochroman-1-one (B1199216) derivatives have been reported to inhibit pathogens like Escherichia coli and Candida albicans, with some derivatives exhibiting MICs as low as 4 µg/mL against Pseudomonas aeruginosa. Novel β-lactam and thiazolidinone derivatives of 4-methyl-1H-isochromen-1-one also showed good efficacy when screened for in-vitro antimicrobial activity against Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa. thesciencein.orgiscience.in

Isochroman-based compounds have been identified as potential antitumor agents, with various derivatives showing antiproliferative activity against human cancer cell lines. researchgate.net A series of novel 4-arylisochromenes, designed based on a natural product, were evaluated for their effects on human hepatocellular carcinoma (HepG2) cells. nih.gov The position of a hydroxyl group on the isochroman structure was found to be critical for activity, with compound (±)-19b showing the most potent antiproliferative effect with an IC₅₀ value of 15 nM. nih.gov This compound was also highly active against the K562 leukemia cell line (IC₅₀ = 10 nM) and showed selectivity for cancer cells over normal hepatocytes. nih.gov Further investigation revealed that (±)-19b functions by inhibiting tubulin polymerization, which disrupts the cellular microtubule network, causes cell cycle arrest in the G2/M phase, and induces apoptosis. nih.gov

In a separate study, the cytotoxicity of fungal isochromans was assessed. acs.org Structure-activity relationship analyses of synthetic compounds and related natural isochromans indicated that an enone of the furanone moiety was crucial for cytotoxicity towards HCT116 human colon cancer cells. One related compound, Pseudodeflectusin, was found to suppress cell growth and trigger apoptosis in these cells. acs.org However, another study on sulfonamide derivatives of 3-phenyl-1H-isochromen-1-one found no significant antiproliferative activity against a panel of 60 cancer cell lines. bioorganica.com.uabioorganica.org.ua

| Compound | Cancer Cell Line | Activity (IC50) | Mechanism | Source |

|---|---|---|---|---|

| (±)-19b (4-arylisochromene) | HepG2 (Hepatocellular Carcinoma) | 15 nM | Tubulin Polymerization Inhibition | nih.gov |

| (±)-19b (4-arylisochromene) | K562 (Leukemia) | 10 nM | Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis | nih.gov |

| 18b (4-arylisochromene) | HepG2 (Hepatocellular Carcinoma) | 26 nM | Not specified | nih.gov |

| Pseudodeflectusin | HCT116 (Colon Cancer) | Growth Suppression | Apoptosis Induction | acs.org |

Central Nervous System (CNS) Related Mechanisms

Isochroman derivatives have been identified as a significant class of heterocyclic compounds with a range of applications in drug discovery, including for agents targeting the central nervous system. vanderbilt.edunih.gov Research indicates that these compounds can be synthesized to create drug-like candidates for treating various CNS disorders, such as movement disorders, epilepsy, and mood disorders. vanderbilt.edu The isochroman framework is a crucial element for these drug candidates, which have shown potential as analgesic and antidepressant agents. vanderbilt.edugoogle.com

The mechanisms underlying the CNS activity of isochroman derivatives are multifaceted. One key mechanism is the modulation of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. Additionally, some isochroman derivatives have been shown to interact with dopamine receptors and exhibit acetylcholinesterase (AChE) inhibitory activity, which is relevant for conditions like Alzheimer's disease. researchgate.net

Some isochroman derivatives have also been investigated for their neuroprotective properties against oxidative stress-induced neuronal damage. Studies on primary cultures of mouse neurons have shown that certain derivatives can inhibit neuronal cell growth and induce apoptosis, a process of programmed cell death that is important in CNS development. researchgate.net

Structure-Activity Relationship (SAR) Studies of Isochroman Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of isochroman derivatives influences their biological effects and for guiding the synthesis of more potent and selective compounds. vanderbilt.edunih.gov

Influence of Stereochemistry and Chiral Centers on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) in isochroman derivatives plays a critical role in their biological activity. The presence of chiral centers, such as the C-1 and C-3 positions on the isochroman ring, results in different stereoisomers (enantiomers and diastereomers), which can exhibit significantly different pharmacological profiles. unideb.huontosight.aimdpi.com

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different, and sometimes opposing, metabolic, toxicological, and pharmacological effects due to the chiral nature of their biological targets, like receptors and enzymes. mdpi.comresearchgate.net For instance, the two enantiomers of a compound can be classified as a "eutomer" (the more active one) and a "distomer" (the less active one). mdpi.com

In the context of isochroman derivatives, optically active 1-aryl-isochromans have been synthesized and studied, revealing that the specific stereoisomer can impact activity. unideb.hu The synthesis of optically active bis-isochromans with a stereogenic biaryl axis has further highlighted the importance of both central and axial chirality. mdpi.com Vibrational circular dichroism (VCD) coupled with DFT calculations has emerged as a powerful tool for determining the absolute configuration of these complex chiral molecules, which is essential for understanding their structure-activity relationships. researchgate.netmdpi.com The ability to selectively synthesize specific stereoisomers allows for the detailed investigation of how chirality influences the neuroprotective effects and other biological activities of these compounds. unideb.hu

Impact of Functional Group Modifications and Substituent Patterns on Activity and Selectivity

Modifying the functional groups and substituent patterns on the isochroman core is a key strategy for optimizing biological activity and selectivity. nih.govreachemchemicals.com The type and position of substituents on both the heterocyclic and the aromatic rings of the isochroman structure can dramatically alter its properties. mdpi.comresearchgate.net

Key findings from various studies include:

Hydroxyl and Methoxy (B1213986) Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring are significant. Free o-diphenolic groups have been shown to be crucial for the antioxidant activity of some isochroman derivatives. nih.govresearchgate.net

Substituents at C-1 and C-3: The nature of the substituent at the C-1 and C-3 positions greatly influences activity. For example, in a series of 1-aryl-isochromans, the degree of hydroxylation on the aryl group at C-1 was directly related to their protective effects against lipid peroxidation and nitrosative stress. researchgate.net

Alkyl and Aryl Substituents: The introduction of various alkyl or aryl groups can modulate lipophilicity and, consequently, the compound's ability to permeate biological membranes and reach its target. nih.govresearchgate.net

Electron-donating vs. Electron-withdrawing Groups: In the synthesis of isocoumarins (related to isochromans), the presence of electron-withdrawing groups (like chloro or bromo) on an aryl substituent led to higher reaction yields compared to electron-donating groups (like methoxy). nih.gov This indicates that the electronic properties of substituents can impact not only biological activity but also synthetic accessibility.

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as azoles, into the isochroman structure is a strategy used in molecular hybridization to develop compounds with enhanced or novel biological properties. researchgate.net

Isochroman Ring Modifications: Replacing the tetrahydronaphthyl ring system in known Retinoid-X-Receptor (RXR) agonists with an isochroman group was hypothesized to make the compounds more resistant to metabolic oxidation without significantly disrupting the non-polar binding interaction in the receptor's ligand-binding domain. semanticscholar.orgmdpi.com

Table 1: Impact of Functional Group Modifications on Isochroman Derivatives

Rational Design Principles for Modulating Isochroman Bioactivity

Rational design in drug discovery involves using the knowledge of a biological target and the structure-activity relationships of existing ligands to design new, more effective molecules. nih.govrsc.org For isochroman derivatives, this process integrates SAR data with computational methods to guide synthetic efforts.

Key principles include:

Target-Oriented Design: Design focuses on creating molecules that fit specifically into the binding site of a target protein or receptor. This requires an understanding of the pivotal structural motifs—like α-helices or β-strands—that are critical for molecular recognition. rsc.org

Scaffold Hopping and Modification: Existing active scaffolds, like the isochroman core, are modified in a controlled manner. For example, an isochroman group was rationally substituted into known rexinoid structures to improve metabolic stability while aiming to maintain potency and selectivity for the Retinoid-X-Receptor (RXR). semanticscholar.orgmdpi.com

Modularity: The concept of modular design can be applied, where exchangeable functional modules are combined with a core scaffold (the isochroman) to fine-tune properties for specific biological outcomes. nih.gov

Physicochemical Property Tuning: Rational design aims to optimize properties like solubility, stability, and bioavailability by making specific chemical modifications. nih.gov For instance, introducing polar functional groups can enhance water solubility, which is often a desirable trait for drug candidates. reachemchemicals.com

Predictive Modeling: Computational tools are used to predict how a designed molecule will interact with its target and to estimate its potential activity before synthesis, saving time and resources. nih.gov

The ultimate goal is to create novel bioactive molecules with improved activity, specificity, and selectivity, and fewer side effects, by making informed, targeted changes to the chemical structure. nih.govplos.org

Chemoinformatic and Computational Approaches in Isochroman Research

Chemoinformatics and computational chemistry are indispensable tools in modern drug discovery, enabling the analysis of large datasets and the simulation of molecular interactions to guide the design and optimization of bioactive compounds like isochroman derivatives. frontiersin.orgtaylorfrancis.com

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.netdergipark.org.tr This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. frontiersin.org

In isochroman research, docking studies have been employed to:

Predict Binding Affinity: Docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the isochroman derivative and its target receptor. semanticscholar.orgrjptonline.org For example, docking studies of isochromen-1-one analogues with the COX-1 receptor showed that certain compounds had a better binding affinity than standard anti-inflammatory drugs. researchgate.netrjptonline.org

Visualize Binding Modes: The technique generates 3D models of the ligand-receptor complex, allowing researchers to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. semanticscholar.orgrjptonline.org This visual feedback is invaluable for understanding why a particular compound is active and for generating ideas for new modifications.

Elucidate Structure-Activity Relationships: By docking a series of related isochroman derivatives, researchers can correlate the calculated binding energies and interaction patterns with experimentally observed biological activities. This helps to explain the SAR data at a molecular level.

Virtual Screening: Docking can be used to screen large virtual libraries of compounds to identify potential new hits that are predicted to bind to a specific target, thereby prioritizing compounds for synthesis and experimental testing. frontiersin.org

The process involves defining a binding pocket on the receptor and allowing the ligand to explore different conformations and orientations within that site. dergipark.org.trrjptonline.org The results provide a static picture of the ligand-receptor interaction, which can be further refined using more computationally intensive methods like molecular dynamics simulations to account for the flexibility of both the protein and the ligand. frontiersin.orgicm.edu.pl

Table 2: Examples of Molecular Docking in Isochroman-Related Research

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used in drug discovery to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov This method helps in predicting the activity of new, unsynthesized molecules, thereby streamlining the process of identifying promising drug candidates. wikipedia.org

While specific QSAR models for (S)-2-(Isochroman-1-yl)ethanol were not detailed in the reviewed literature, the closely related field of Structure-Activity Relationship (SAR) analysis is frequently applied to the isochroman class of compounds. vanderbilt.edunih.gov SAR studies focus on identifying which parts of the molecular structure are crucial for its biological effects. nih.gov For isochroman derivatives, these analyses have been instrumental in guiding chemical modifications to produce analogues with enhanced potency and selectivity for various biological targets. vanderbilt.edunih.gov By systematically altering substituents on the isochroman ring and observing the corresponding changes in biological activity, researchers can deduce the key structural requirements for a desired therapeutic effect. vanderbilt.edu

Conformational Analysis and Chiroptical Spectroscopy (e.g., VCD, ECD, DFT Calculations)

The stereochemistry of chiral compounds is often a critical determinant of their biological activity. mdpi.com For molecules like this compound, which possesses a stereogenic center at the C-1 position, understanding its three-dimensional arrangement (conformation) and absolute configuration is essential. Advanced spectroscopic techniques, particularly chiroptical methods, are vital for these stereochemical assignments.

The combination of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy, supported by Density Functional Theory (DFT) calculations, has become a powerful tool for elucidating the structure of chiral molecules. mdpi.comresearchgate.netrsc.org This approach has been successfully applied to various complex isochroman derivatives. mdpi.comresearchgate.net

Research on optically active bis-isochromans, which contain both central and axial chirality, has demonstrated the utility of these methods. mdpi.comresearchgate.net In these studies, while ECD spectra were sometimes ambiguous for distinguishing between certain stereoisomers (atropodiastereomers), VCD spectroscopy proved to be highly effective. mdpi.comresearchgate.net The experimental VCD spectra of atropodiastereomeric pairs consistently showed near-mirror-image patterns, which, when compared with DFT-calculated spectra, allowed for the unambiguous determination of the axial chirality. mdpi.comresearchgate.net

X-ray diffraction studies of various isochroman derivatives have revealed that the heterocyclic ring typically adopts a half-chair conformation in the solid state. nih.govresearchgate.net The precise conformation and the orientation of substituents (axial vs. equatorial) are influenced by the substitution pattern on the isochroman moiety. nih.govresearchgate.net These structural details are crucial as they dictate how the molecule interacts with its biological targets.

Table 2: Application of Chiroptical Methods in Isochroman Analysis

| Technique | Application | Findings | Reference(s) |

|---|---|---|---|

| ECD Spectroscopy | Determination of absolute configuration. | Can distinguish between C-1 epimers but may be inconclusive for some atropodiastereomers. Sensitive to chromophore structure. | mdpi.com, researchgate.net, rsc.org |

| VCD Spectroscopy | Determination of absolute configuration, particularly for axial chirality. | Provides near-mirror-image spectra for atropodiastereomers, allowing for reliable assignment when combined with DFT. | mdpi.com, researchgate.net |

| DFT Calculations | Simulation of ECD and VCD spectra; conformational analysis. | Crucial for interpreting experimental spectra and confirming stereochemical assignments. Helps identify low-energy conformers. | mdpi.com, researchgate.net, rsc.org |

| X-ray Diffraction | Determination of solid-state structure and absolute configuration. | Confirms the half-chair conformation of the isochroman ring and the relative configuration of substituents. | mdpi.com, nih.gov, researchgate.net |

Role of S 2 Isochroman 1 Yl Ethanol As a Chiral Building Block and Research Tool

Application in Stereoselective Synthesis of Complex Molecular Architectures

The primary role of (S)-2-(isochroman-1-yl)ethanol in synthesis is to serve as a chiral building block. bldpharm.combldpharm.com This designation means it is used as a starting material to introduce a defined stereocenter into a larger, more complex molecule, a key strategy in asymmetric synthesis. ethz.ch The ability to control the three-dimensional arrangement of atoms is critical, as the stereochemistry of a molecule can profoundly influence its biological activity. numberanalytics.com

The synthesis of the isochroman (B46142) core itself is often achieved through methods like the oxa-Pictet-Spengler reaction, which cyclizes β-arylethanols with aldehydes or ketones to form the heterocyclic ring. liv.ac.ukscispace.comrsc.org Once a chiral isochroman derivative such as this compound is obtained, its functional groups can be elaborated upon to build intricate molecular architectures. For instance, the terminal alcohol of this compound can be converted into other functional groups to facilitate further reactions. A common synthetic route involves transforming the alcohol into a haloalkyl derivative, which can then be reacted with various nucleophiles, such as amines, to produce complex substituted isochromans with potential pharmacological applications, including antihypertensive and CNS activity. google.com

This building block approach is fundamental to convergent synthesis strategies, where enantiomerically pure fragments are prepared separately and then combined in later stages to form the final target molecule. ethz.ch

| Starting Moiety | Reaction Type | Resulting Functionality/Structure | Application |

|---|---|---|---|

| (S)-2-(Isochroman-1-yl)ethanol (B145695) | Oxidation | (S)-(Isochroman-1-yl)acetic acid | Precursor for amides, esters |

| (S)-2-(Isochroman-1-yl)ethanol | Halogenation (e.g., with SOCl₂) | (S)-1-(2-Chloroethyl)isochroman | Intermediate for nucleophilic substitution |

| (S)-1-(2-Chloroethyl)isochroman | Nucleophilic Substitution (e.g., with R₂NH) | (S)-2-(Isochroman-1-yl)-N,N-dialkylethanamine | Synthesis of CNS-active compounds google.com |

Development of Lead Compounds and Pharmacological Probes

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug. nih.gov The isochroman scaffold is present in various pharmaceutical agents, making its derivatives attractive for the development of new lead compounds. researchgate.net

A notable example is the development of novel agonists for the Retinoid-X-Receptor (RXR), a target for cancer therapies. mdpi.com Researchers synthesized a series of analogs of the drug Bexarotene by replacing a portion of its structure with an isochroman ring. Several of these new isochroman-containing compounds were found to be more potent RXR selective agonists than Bexarotene itself. mdpi.com This work demonstrates how the isochroman moiety can be used to generate novel lead compounds with potentially improved efficacy. mdpi.com

Furthermore, isochroman derivatives are used as pharmacological probes to investigate biological pathways. In a phenotypic screen designed to identify inhibitors of Heat Shock Transcription Factor 1 (HSF1), an isochroman-containing molecule was synthesized and tested. acs.org Although this particular analog was inactive, its inclusion in the screening library highlights the use of this chemotype in exploring new therapeutic targets and elucidating structure-activity relationships (SAR). acs.org

| Compound | Description | Relative RXR Agonism (%) | Reference |

|---|---|---|---|

| Bexarotene | FDA-approved drug (Control) | 100% | mdpi.com |

| Analog 1 (Isochroman-based) | Novel NEt-TMN analog with isochroman group | >150% | mdpi.com |

| Analog 2 (Isochroman-based) | Novel CD3254 analog with isochroman group | >125% | mdpi.com |

Contribution to Scaffold Design in Medicinal Chemistry Research

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. ibmmpeptide.com Heterocyclic rings are frequently used as scaffolds in medicinal chemistry because they can be decorated with substituents to fine-tune a molecule's pharmacological and physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. ibmmpeptide.com

The isochroman ring system is recognized as a valuable and privileged scaffold in drug discovery. researchgate.net Its rigid structure provides a defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. Medicinal chemists utilize the isochroman scaffold to synthesize libraries of drug-like candidates with a wide range of potential therapeutic applications, including CNS, antimicrobial, and anti-inflammatory agents. researchgate.net

The synthesis of Bexarotene analogs containing an isochroman ring is a clear example of scaffold hopping or replacement, a strategy where a part of a known active molecule is replaced by a different scaffold to discover new compounds with improved properties. mdpi.com By incorporating the isochroman scaffold, researchers were able to create novel chemical entities with enhanced potency as RXR agonists. mdpi.com This approach allows for the exploration of new chemical space and the development of intellectual property around established drug targets. nih.gov The chiral nature of this compound makes it particularly useful for building scaffolds where stereochemistry is a critical determinant of activity.

| Scaffold Type | Therapeutic Target/Area | Rationale | Reference |

|---|---|---|---|

| 1-Aryl-isochroman | Nuclear Receptors (e.g., RXR) | Mimics or replaces existing structural motifs in known ligands. | mdpi.com |

| 1-Alkylamino-isochroman | Central Nervous System (CNS) | Core structure for antihypertensive and CNS-active agents. | google.com |

| General Isochroman Core | Anti-inflammatory, Antimicrobial | Privileged structure found in various bioactive compounds. | researchgate.net |

Exploration of Bioactive Natural Product Analogues Containing the Isochroman Moiety

Many biologically active compounds are derived from natural sources, and the isochroman moiety is a structural feature found in a variety of these natural products. researchgate.netresearchgate.netfrontiersin.org The synthesis of analogues of these natural products is a common strategy in medicinal chemistry to develop new therapeutic agents with improved properties, such as enhanced potency, greater stability, or better safety profiles. mdpi.com

Building blocks like this compound are crucial for the synthesis of such analogues. They provide a stereochemically defined core structure that chemists can modify and elaborate to mimic or alter the parent natural product. Efficient synthetic methods to construct the isochroman ring, such as the iron-catalyzed oxa-Pictet-Spengler cyclization, are key to accessing these complex molecules. liv.ac.uk

For example, the development of potent and selective rexinoids involved creating isochroman-containing analogues of known, highly active synthetic molecules. mdpi.com This same principle applies to natural products. By incorporating the isochroman scaffold, chemists can generate novel analogues of complex natural products that may be difficult to isolate or have suboptimal drug-like properties. This strategy allows for a systematic exploration of the structure-activity relationship (SAR) to identify the key features responsible for biological activity and to optimize the molecule for therapeutic use. mdpi.com

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Precision Isochroman (B46142) Chirality Control

The development of synthetic methods that allow for precise control over the stereochemistry of isochroman derivatives is a critical area for future research. The biological activity of chiral molecules like (S)-2-(Isochroman-1-yl)ethanol is often dependent on their specific stereoconfiguration. Therefore, methodologies that can selectively produce the desired enantiomer in high yield are of paramount importance.

Recent advancements in asymmetric synthesis offer promising avenues for achieving this goal. For instance, the use of earth-abundant metal catalysis, such as copper-catalyzed asymmetric alkene carboetherification, has been explored for the synthesis of chiral isochromans. rsc.org Additionally, rhodium-catalyzed C–H insertion reactions using donor/donor carbenes have demonstrated excellent diastereo- and enantioselectivity in the formation of isochroman rings. nih.gov These methods represent a significant step forward in the ability to control the chiral center at the 1-position of the isochroman core.

The oxa-Pictet-Spengler reaction remains a fundamental approach to constructing the isochroman motif. scispace.com A noteworthy recent development is a variant of this reaction that utilizes epoxides in hexafluoroisopropanol (HFIP), which has been shown to broaden the scope and increase the rate of the reaction. scispace.com Future work could focus on adapting these emerging strategies to the synthesis of this compound, potentially leading to more efficient and selective synthetic routes.

| Synthetic Methodology | Catalyst/Reagent | Key Advantages | Potential Application for this compound |

| Asymmetric Alkene Carboetherification | Copper-based catalysts | Use of earth-abundant metals | Enantioselective synthesis of the isochroman core |

| C–H Insertion | Rhodium complexes | High diastereo- and enantioselectivity | Precise control of the stereocenter at C1 |

| Modified oxa-Pictet-Spengler | Epoxides in HFIP | Expanded substrate scope and faster reaction rates | More efficient construction of the isochroman scaffold |

Novel Biological Target Identification and Mechanistic Validation for Isochroman-based Compounds

The isochroman scaffold is present in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antioxidant, antimicrobial, antihypertensive, and antitumor activities. researchgate.net For some isochroman derivatives, specific molecular targets have been identified, such as acetylcholinesterase (AChE) and α1-adrenergic receptors. worktribe.comnih.gov

A significant area for future research lies in the identification of novel biological targets for isochroman-based compounds, including this compound. This will involve comprehensive screening against a wide array of proteins and enzymes to uncover new therapeutic potentials. Techniques such as affinity chromatography, and proteomics-based approaches can be employed to identify specific binding partners.

Once a potential target is identified, mechanistic validation is crucial. This involves detailed biochemical and cellular assays to confirm the mode of action. For example, studies could investigate whether this compound modulates neurotransmitter pathways or exhibits neuroprotective effects against oxidative stress, as has been suggested for other isochroman derivatives. Elucidating the precise molecular mechanisms will be essential for the rational design of more potent and selective analogs.

Advanced Computational Modeling for Predictive Isochroman-based System Design

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. uchicago.educicenergigune.com These approaches can significantly accelerate the design and optimization of new molecules by predicting their properties and interactions.

For isochroman-based systems, advanced computational modeling can be employed in several ways. Molecular docking studies, which have already been used to investigate the binding of isochroman derivatives to enzymes like AChE, can be expanded to screen virtual libraries of compounds against new biological targets. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of isochroman analogs with their biological activities.

Future research should also leverage more advanced techniques such as molecular dynamics simulations to study the conformational dynamics of this compound and its interactions with biological macromolecules in a dynamic environment. Machine learning algorithms can be trained on existing experimental data to predict the bioactivity, and other important properties of novel isochroman-based designs, thereby guiding synthetic efforts towards the most promising candidates. uchicago.edu

| Computational Tool | Application | Predicted Outcome |

| Molecular Docking | Virtual screening against protein targets | Binding affinity and mode of interaction |

| QSAR | Correlate chemical structure with biological activity | Predictive models for activity of new analogs |

| Molecular Dynamics | Simulate molecular motion over time | Understanding of conformational changes and binding stability |

| Machine Learning | Data-driven predictive modeling | Prediction of bioactivity and pharmacokinetic properties |

Integration of Isochroman Scaffolds in Multi-component or Conjugated Systems for Enhanced Research Applications

The isochroman scaffold can serve as a valuable building block for the construction of more complex molecular architectures. Future research should explore the integration of this compound and related structures into multi-component or conjugated systems to create molecules with enhanced or novel functionalities.

Multicomponent reactions (MCRs) offer an efficient way to assemble complex molecules from simple starting materials in a single step. nih.govacs.org Developing MCRs that incorporate the isochroman motif could provide rapid access to diverse libraries of compounds for biological screening.

Another promising avenue is the development of hybrid molecules where the isochroman scaffold is conjugated to another pharmacophore. This approach has been successfully used to create isochroman hybrids with enhanced antihypertensive or cardioprotective activities. nih.govmdpi.com For example, conjugating this compound to a targeting moiety could lead to the development of selective probes for studying specific biological processes or for targeted drug delivery. The isochroman scaffold can also be incorporated into larger polycyclic or spirocyclic systems, which can lead to molecules with unique three-dimensional shapes and potentially novel biological properties. researchgate.netfrontiersin.org

Q & A

Basic: What are the optimal synthetic routes for (S)-2-(Isochroman-1-yl)ethanol, and how can reaction efficiency be improved?

Methodological Answer:

The synthesis of this compound can be optimized via nucleophilic substitution or ring-opening reactions involving isochroman derivatives. For example, silica gel column chromatography (hexane/ethyl acetate gradient) is effective for purification, achieving ~63% yield in analogous isochroman sulfonamide syntheses . Reaction efficiency can be enhanced by:

- Catalyst Screening : Testing chiral catalysts (e.g., BINOL-derived phosphoric acids) to improve enantiomeric excess.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may accelerate kinetics.

- Temperature Control : Stepwise heating (e.g., 50°C for nucleation, 25°C for stereoselectivity).

Basic: How can researchers validate the stereochemical purity of this compound?

Methodological Answer:

Stereochemical validation requires:

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase. Compare retention times to racemic mixtures.

- Optical Rotation : Measure [α]D²⁵ against literature values for (S)-enantiomers (e.g., analogous (S)-2-phenyl-2-p-tolylamino-ethanol in ).

- Vibrational Circular Dichroism (VCD) : Resolve absolute configuration via IR and VCD spectral matching to computational models (e.g., DFT at B3LYP/6-31G* level) .

Advanced: How should researchers resolve contradictions in NMR data for this compound derivatives?

Methodological Answer:

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) require:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal broadening.

- COSY/NOESY : Confirm through-space interactions to reassign proton environments.

- Isotopic Labeling : Introduce ¹³C or ²H labels to trace ambiguous signals (e.g., ethanol -OH proton exchange).

- Cross-Validation : Compare with NIST Chemistry WebBook entries for analogous isochroman-ethanol systems .

Advanced: What computational strategies predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?

Methodological Answer:

Use a hybrid experimental-computational framework:

- Group Contribution Methods : Estimate ΔHvap via Benson group increments for isochroman and ethanol moieties.

- Quantum Mechanics (QM) : Calculate lattice energies at MP2/cc-pVTZ level, adjusting for hydrogen bonding in the solid phase.

- Molecular Dynamics (MD) : Simulate liquid-phase interactions (e.g., OPLS-AA force field) to refine enthalpy predictions. Validate against experimental DSC data .

Basic: What analytical techniques are critical for characterizing byproducts in this compound synthesis?

Methodological Answer:

Byproduct identification requires:

- GC-MS : Screen volatile impurities (e.g., ethylated side products) using a DB-5MS column.

- LC-QTOF-MS : Detect non-volatile residues (e.g., sulfonamide intermediates) with <1 ppm mass accuracy.

- ²⁹Si NMR : Trace silica gel leaching during purification if using column chromatography .

Advanced: How can researchers design dose-response studies to assess this compound’s biological activity?

Methodological Answer:

Adopt a factorial design:

- Dose Range-Finding : Start with logarithmic increments (1 nM–100 µM) in cell-based assays (e.g., HEK293 or primary neurons).

- Time-Course Analysis : Measure IC₅₀ at 24h, 48h, and 72h to account for metabolic stability.

- Positive/Negative Controls : Compare to ethanol and isochroman alone to isolate synergistic effects. Reference Table 1 in for ethanol sensitization protocols.

Advanced: What strategies mitigate batch-to-batch variability in this compound production?

Methodological Answer:

Standardize protocols using:

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time.

- Quality by Design (QbD) : Define critical parameters (e.g., pH, stirring rate) via DOE (Design of Experiments).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 1 month) to identify hygroscopicity risks .

Basic: How can researchers ensure reproducibility in chiral synthesis of this compound?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Use immobilized cellulose-based CSPs for consistent enantiomer separation.

- Circular Economy of Catalysts : Recycle chiral ligands (e.g., Jacobsen’s Mn-salen) via aqueous biphasic extraction.

- Detailed Logging : Document all parameters (e.g., solvent lot, humidity) per ’s research design framework.

Advanced: What molecular modeling approaches elucidate this compound’s receptor binding mechanisms?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with homology-modeled GPCR structures (e.g., β2-adrenergic receptor).

- Binding Free Energy Calculations : Apply MM-PBSA to rank ligand poses, validated by SPR (Surface Plasmon Resonance) data.

- Alanine Scanning : Mutate receptor residues in silico to identify key binding hotspots .

Basic: What are best practices for archiving and sharing this compound research data?

Methodological Answer:

- FAIR Principles : Use repositories like Zenodo to assign DOIs, ensuring metadata includes CAS RN and IUPAC names.

- De-identification : Anonymize raw spectra (e.g., NMR, MS) via spectral hash codes, balancing openness with privacy per .

- Cross-Platform Validation : Deposit synthetic protocols in PubChem and Reaxys for community verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.